molecular formula C10H17N2O9P B1619416 P-Nitrophenyl phosphate trisbuffer salt CAS No. 52435-04-8

P-Nitrophenyl phosphate trisbuffer salt

Cat. No.: B1619416
CAS No.: 52435-04-8
M. Wt: 340.22 g/mol
InChI Key: YHAXIYFGQRSQOO-UHFFFAOYSA-N
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Description

P-Nitrophenyl phosphate trisbuffer salt is a chemical compound widely used in biochemical research and diagnostic applications. It is a substrate for alkaline phosphatase, an enzyme that catalyzes the hydrolysis of phosphate esters. The compound is often used in enzyme-linked immunosorbent assays (ELISA) and other enzyme assays due to its ability to produce a yellow color upon reaction, which can be measured spectrophotometrically .

Preparation Methods

Synthetic Routes and Reaction Conditions

P-Nitrophenyl phosphate trisbuffer salt is typically synthesized by reacting p-nitrophenol with phosphoric acid in the presence of a suitable base. The reaction conditions often involve maintaining a specific pH and temperature to ensure optimal yield and purity. The compound is then purified through crystallization or other separation techniques .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chemical synthesis using automated reactors. The process includes precise control of reaction parameters such as temperature, pH, and reactant concentrations to achieve high efficiency and consistency. The final product is often formulated into tablets or solutions for ease of use in various applications .

Chemical Reactions Analysis

Types of Reactions

P-Nitrophenyl phosphate trisbuffer salt primarily undergoes hydrolysis reactions catalyzed by phosphatases. These reactions result in the cleavage of the phosphate group, producing p-nitrophenol and inorganic phosphate .

Common Reagents and Conditions

The hydrolysis of this compound is commonly carried out in buffered solutions at specific pH levels. Alkaline phosphatase is the most frequently used enzyme for this reaction, and the conditions typically include a pH range of 9-10 and a temperature of 37°C .

Major Products

The major products of the hydrolysis reaction are p-nitrophenol, which is yellow and can be measured at 405 nm, and inorganic phosphate .

Mechanism of Action

The mechanism of action of p-nitrophenyl phosphate trisbuffer salt involves its hydrolysis by phosphatases. The enzyme binds to the substrate and catalyzes the cleavage of the phosphate group, resulting in the formation of p-nitrophenol and inorganic phosphate. The yellow color of p-nitrophenol allows for easy quantification of enzyme activity using spectrophotometric methods .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

P-Nitrophenyl phosphate trisbuffer salt is unique due to its formulation with tris buffer, which provides optimal conditions for enzyme activity and stability. This makes it particularly suitable for high-sensitivity assays and applications requiring precise control of reaction conditions .

Properties

CAS No.

52435-04-8

Molecular Formula

C10H17N2O9P

Molecular Weight

340.22 g/mol

IUPAC Name

2-amino-2-(hydroxymethyl)propane-1,3-diol;(4-nitrophenyl) dihydrogen phosphate

InChI

InChI=1S/C6H6NO6P.C4H11NO3/c8-7(9)5-1-3-6(4-2-5)13-14(10,11)12;5-4(1-6,2-7)3-8/h1-4H,(H2,10,11,12);6-8H,1-3,5H2

InChI Key

YHAXIYFGQRSQOO-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1[N+](=O)[O-])OP(=O)(O)O.C(C(CO)(CO)N)O

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])OP(=O)(O)O.C(C(CO)(CO)N)O

Key on ui other cas no.

52435-04-8

Origin of Product

United States

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